

# "isomers and related compounds of 1-(3-Bromo-2-methoxyphenyl)ethanone"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(3-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1525806

[Get Quote](#)

An In-Depth Technical Guide to **1-(3-Bromo-2-methoxyphenyl)ethanone**: Isomers, Analogs, and Synthetic Applications in Drug Discovery

## Executive Summary

Substituted acetophenones are a cornerstone scaffold in medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic and biologically active molecules.<sup>[1][2][3]</sup> This technical guide provides a detailed exploration of **1-(3-Bromo-2-methoxyphenyl)ethanone**, a specific, strategically substituted acetophenone. We will dissect its isomeric landscape, delve into its synthesis and chemical reactivity, and contextualize its utility as a building block for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this compound and its derivatives.

## The Acetophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The acetophenone core, consisting of an acetyl group attached to a benzene ring, is a deceptively simple structure that provides an ideal starting point for complex molecular design.<sup>[2]</sup> The ketone functionality offers a reactive handle for a multitude of chemical transformations, while the aromatic ring can be functionalized to precisely modulate the steric and electronic properties of the molecule. This adaptability has led to the development of acetophenone

derivatives with a wide spectrum of therapeutic applications, including cholinesterase inhibitors for neurodegenerative diseases, and precursors to anticancer and antimicrobial agents.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### 1.1 Compound of Interest: **1-(3-Bromo-2-methoxyphenyl)ethanone**

**1-(3-Bromo-2-methoxyphenyl)ethanone** (CAS No. 267651-23-0) is a specific analog featuring a unique substitution pattern that makes it a particularly valuable intermediate.[\[7\]](#)[\[8\]](#)[\[9\]](#) The ortho-methoxy group can influence the conformation of the acetyl group and exert electronic effects, while the meta-bromo group provides a key reactive site for cross-coupling reactions, enabling significant diversification of the molecular structure.

Property	Value	Source
IUPAC Name	1-(3-Bromo-2-methoxyphenyl)ethanone	<a href="#">[9]</a>
CAS Number	267651-23-0	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	229.07 g/mol	<a href="#">[7]</a> <a href="#">[9]</a>
Appearance	White to off-white solid	Vendor Data
Storage	Sealed in dry, room temperature	<a href="#">[7]</a>

## The Isomeric Landscape: How Substitution Patterns Dictate Function

The precise placement of substituents on the phenyl ring dramatically alters a molecule's physical properties, reactivity, and biological activity. Understanding the isomeric landscape is therefore critical for rational drug design.

### Constitutional Isomers

Constitutional isomers of **1-(3-Bromo-2-methoxyphenyl)ethanone** involve rearranging the bromo, methoxy, and acetyl groups around the aromatic ring. Each isomer presents a unique electronic and steric profile. For example, moving the methoxy group from the ortho- to the

para-position relative to the acetyl group can significantly impact its interaction with target proteins.

Compound Name	Structure	CAS Number	Key Differentiators & Notes
1-(3-Bromo-2-methoxyphenyl)ethanone	3-Bromo, 2-Methoxy	267651-23-0	Steric hindrance from the ortho-methoxy group can influence reactions at the ketone. The bromo group is well-positioned for functionalization without directly interfering with the acetyl group.
1-(3-Bromo-4-methoxyphenyl)ethanone	3-Bromo, 4-Methoxy	35310-75-9 <a href="#">[10]</a>	The para-methoxy group strongly donates electron density to the ring. The bromo group is ortho to the acetyl group, potentially influencing its reactivity.
1-(5-Bromo-2-methoxyphenyl)ethanone	5-Bromo, 2-Methoxy	N/A	The bromo group is para to the methoxy group, leading to strong electronic interplay. The acetyl group is still flanked by the ortho-methoxy substituent.
1-(4-Bromo-3-methoxyphenyl)ethanone	4-Bromo, 3-Methoxy	56342-30-0	The bromo and methoxy groups are adjacent, creating a different dipole moment and steric

environment  
compared to the  
parent compound.

1-(3-Bromo-2-  
hydroxyphenyl)ethano  
ne

3-Bromo, 2-Hydroxy

1836-05-1[11]

The hydroxyl group  
can act as a hydrogen  
bond donor and is  
more acidic than the  
methoxy ether,  
offering different  
biological interaction  
possibilities and  
synthetic handles.

## Stereoisomerism

**1-(3-Bromo-2-methoxyphenyl)ethanone** itself is an achiral molecule as it does not contain any stereocenters. However, chirality can be introduced through subsequent reactions. For instance, the asymmetric reduction of the ketone to a secondary alcohol would produce two enantiomers (R and S). The stereochemistry of such products is often crucial for biological activity, as enzymes and receptors are chiral environments.

## Synthesis and Reactivity: A Chemist's Perspective

The true value of **1-(3-Bromo-2-methoxyphenyl)ethanone** lies in its role as a versatile synthetic intermediate. Its strategic functionalization allows for the construction of more complex molecular architectures.

## Synthesis of the Core Scaffold

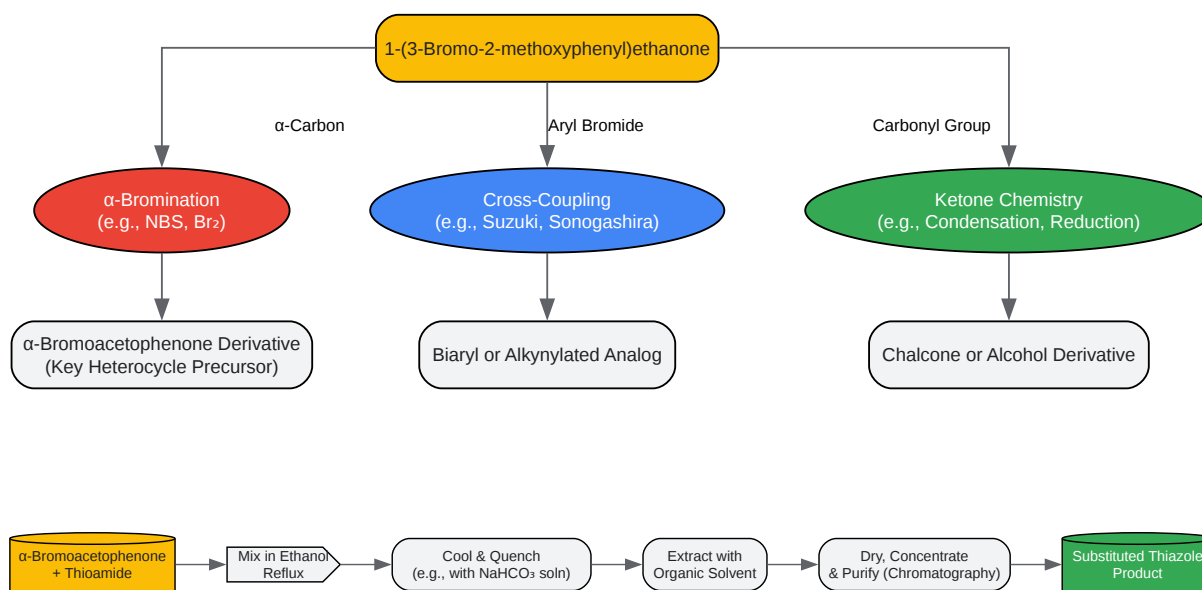
The synthesis of substituted acetophenones is typically achieved via Friedel-Crafts acylation of a corresponding substituted benzene. For the target molecule, the most logical approach would be the acylation of 2-bromoanisole.

Expertise & Experience: The choice of Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ,  $\text{FeCl}_3$ ) and reaction conditions is critical to control regioselectivity and prevent side reactions. The electron-donating methoxy group is an ortho, para-director. Since the para position is unhindered, acylation will

likely occur there, making the direct synthesis of the 3-bromo-2-methoxy isomer challenging via this route. A more robust method involves the bromination of 1-(2-methoxyphenyl)ethanone, where the directing effects of the acetyl and methoxy groups can be leveraged to achieve the desired 3-bromo substitution.

## Key Reactions and Synthetic Utility

The compound possesses three primary reactive sites: the aryl bromide, the ketone carbonyl, and the  $\alpha$ -carbon of the acetyl group. This multi-functional nature allows for a diversity-oriented synthesis approach.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 267651-23-0|1-(3-Bromo-2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. Page loading... [guidechem.com]
- 9. 1-(3-Bromo-2-methoxyphenyl)ethanone - CAS:267651-23-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. 1-(3-Bromo-4-methoxyphenyl)ethanone | C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub> | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. ["isomers and related compounds of 1-(3-Bromo-2-methoxyphenyl)ethanone"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525806#isomers-and-related-compounds-of-1-3-bromo-2-methoxyphenyl-ethanone]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)